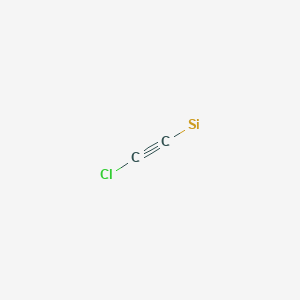silane CAS No. 56958-33-9](/img/structure/B14614565.png)
[(3-Bromoprop-2-yn-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromoprop-2-yn-1-yl)oxysilane is an organosilicon compound with the molecular formula C6H11BrOSi. This compound is characterized by the presence of a bromine atom attached to a propargyl group, which is further connected to a trimethylsilyl group through an oxygen atom. It is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromoprop-2-yn-1-yl)oxysilane can be synthesized through the reaction of propargyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of (3-Bromoprop-2-yn-1-yl)oxysilane involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3-Bromoprop-2-yn-1-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It participates in cross-coupling reactions like the Hiyama cross-coupling to form carbon-carbon bonds.
Oxidation Reactions: The propargyl group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane, and other aprotic solvents.
Major Products
Substitution Products: Amines, ethers, and thioethers.
Coupling Products: Conjugated enynes and allenic alcohols.
Oxidation Products: Aldehydes and ketones.
Scientific Research Applications
(3-Bromoprop-2-yn-1-yl)oxysilane is widely used in scientific research due to its unique reactivity:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of bioactive compounds and probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromoprop-2-yn-1-yl)oxysilane involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, forming new carbon-heteroatom bonds. The trimethylsilyl group provides stability and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
(3-Bromoprop-2-yn-1-yl)oxysilane is unique due to its combination of a propargyl group and a trimethylsilyl group. Similar compounds include:
Propargyl Bromide: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilyl Propargyl Ether: Lacks the bromine atom, limiting its use in substitution reactions.
3-Bromo-1-(trimethylsilyl)-1-propyne: Similar structure but without the oxygen linkage, affecting its reactivity and applications.
This compound’s unique structure allows for a wide range of chemical transformations, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
56958-33-9 |
|---|---|
Molecular Formula |
C6H11BrOSi |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
3-bromoprop-2-ynoxy(trimethyl)silane |
InChI |
InChI=1S/C6H11BrOSi/c1-9(2,3)8-6-4-5-7/h6H2,1-3H3 |
InChI Key |
UXJNTIWECAAHLX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
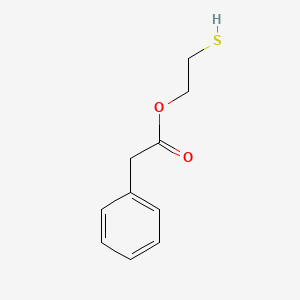
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)
![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
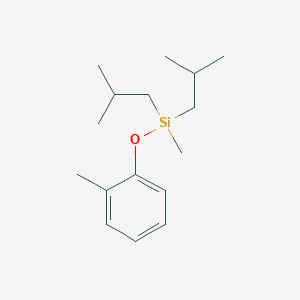
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
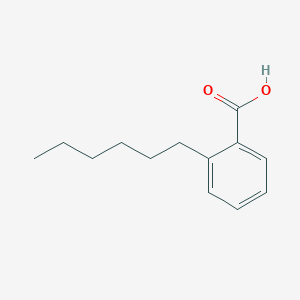

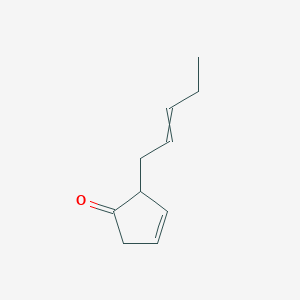
![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)
